molecular formula C21H36N7O16P3 B1211152 Desulfo-coenzyme a CAS No. 5863-40-1

Desulfo-coenzyme a

Cat. No. B1211152
CAS RN: 5863-40-1
M. Wt: 735.5 g/mol
InChI Key: ILWZMFJBPIYQKW-IBOSZNHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desulfo-Coenzyme A is a derivative of Coenzyme A, which is a vital cofactor in various biochemical processes. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. This compound, specifically, lacks the thiol group present in Coenzyme A, which significantly alters its chemical properties and reactivity .

Scientific Research Applications

Desulfo-Coenzyme A has numerous applications in scientific research, including:

Safety and Hazards

There is limited information available on the safety and hazards of Desulfo-coenzyme A. It is recommended to handle it with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of research on Desulfo-coenzyme A could involve further understanding of its role in the aminoacylation pathway of nonribosomal peptide synthetases , and its interactions with other enzymes . Further studies could also focus on its synthesis and potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desulfo-Coenzyme A can be synthesized through a series of chemical reactions involving the modification of Coenzyme A. The synthesis typically involves the removal of the thiol group from Coenzyme A. This can be achieved through various chemical reactions, including oxidation and substitution reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process often includes steps such as purification through ion exchange chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Desulfo-Coenzyme A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds .

Mechanism of Action

The mechanism of action of Desulfo-Coenzyme A involves its interaction with various enzymes and metabolic pathways. It acts as a cofactor in several biochemical reactions, facilitating the transfer of acyl groups. The molecular targets include enzymes involved in fatty acid metabolism and the citric acid cycle. The pathways involved are crucial for energy production and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desulfo-Coenzyme A is unique due to the absence of the thiol group, which significantly alters its chemical properties and reactivity compared to other Coenzyme A derivatives. This makes it a valuable tool in studying the role of the thiol group in biochemical processes and its impact on enzyme interactions .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(ethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N7O16P3/c1-4-23-12(29)5-6-24-19(32)16(31)21(2,3)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31H,4-8H2,1-3H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZMFJBPIYQKW-IBOSZNHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N7O16P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974171
Record name 9-{5-O-[{[(4-{[3-(Ethylimino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5863-40-1
Record name Adenosine 5′-(trihydrogen diphosphate), 3′-(dihydrogen phosphate), P′-[(3R)-4-[[3-(ethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5863-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desulfo-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desulfo-coenzyme A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01829
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-{5-O-[{[(4-{[3-(Ethylimino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desulfo-coenzyme a
Reactant of Route 2
Reactant of Route 2
Desulfo-coenzyme a
Reactant of Route 3
Reactant of Route 3
Desulfo-coenzyme a
Reactant of Route 4
Reactant of Route 4
Desulfo-coenzyme a
Reactant of Route 5
Reactant of Route 5
Desulfo-coenzyme a
Reactant of Route 6
Reactant of Route 6
Desulfo-coenzyme a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.